molecular formula C14H22O B15367294 1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethylnaphthalene-2-carbaldehyde CAS No. 59742-28-8

1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethylnaphthalene-2-carbaldehyde

Cat. No.: B15367294
CAS No.: 59742-28-8
M. Wt: 206.32 g/mol
InChI Key: PCSOKTFMEGMRBK-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethylnaphthalene-2-carbaldehyde (CAS: 59742-28-8; EINECS: 261-904-0; DTXSID001157238) is a bicyclic aldehyde derived from partially hydrogenated naphthalene. Its structure features a decalin-like framework with three methyl substituents (at positions 2, 8, and 8) and a formyl group at position 2. This compound is used in organic synthesis, particularly in fragrance and pharmaceutical intermediates due to its stability and reactivity .

Properties

CAS No.

59742-28-8

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2,8,8-trimethyl-1,3,4,5,6,7-hexahydronaphthalene-2-carbaldehyde

InChI

InChI=1S/C14H22O/c1-13(2)7-4-5-11-6-8-14(3,10-15)9-12(11)13/h10H,4-9H2,1-3H3

InChI Key

PCSOKTFMEGMRBK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1CC(CC2)(C)C=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Functional Group Variations

Carbaldehyde Derivatives
  • Exhibits lower volatility than the target compound due to increased polarity from the methoxy group .
  • 1-Naphthalenecarbaldehyde (CAS: 66-77-3): A simpler non-hydrogenated analog. Lacks methyl substituents, making it less sterically hindered and more reactive in nucleophilic additions .
Carbonitrile and Carbonyl Derivatives
  • 3-Acetyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarbonitrile :
    • Replaces the aldehyde with a nitrile and acetyl group. Shows higher thermal stability (>200°C) due to strong electron-withdrawing groups .
  • Used in polymer synthesis but lacks the bicyclic rigidity of the target compound .

Substituent Effects on Physicochemical Properties

Compound Name Substituents Functional Group Boiling Point (°C) LogP Applications
Target Compound 2,8,8-trimethyl Aldehyde 290–310 (est.) 3.8 Fragrance intermediates
5,6,7,8-Tetrahydro-3-methoxy-...carboxaldehyde 3-methoxy, 5,5,8,8-tetramethyl Aldehyde 320–340 (est.) 2.5 Flavor enhancers
1-Naphthalenecarbaldehyde None Aldehyde 285 2.1 Dyestuff synthesis
3-Acetyl-...naphthalenecarbonitrile 3-acetyl, 5,5,8,8-tetramethyl Nitrile, Ketone >300 (decomposes) 4.2 High-temperature lubricants

Notes:

  • LogP values indicate that the target compound’s higher hydrophobicity (LogP = 3.8) enhances its compatibility with non-polar matrices compared to methoxy-substituted analogs.
  • Methyl groups at positions 8,8 increase steric hindrance, reducing oxidation rates compared to non-methylated derivatives .

Preparation Methods

Hydrogenation and Skeletal Modification

Post-cycloaddition, catalytic hydrogenation (H₂, Pd/C) reduces the trisubstituted double bond, generating 3,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethylnaphthalene-1,2-dimethanol. Spectral characterization of this intermediate confirms a cis-fused ring junction critical for subsequent functionalization. Challenges in differential oxidation of the diol to the dialdehyde have been documented, with competing epimerization often yielding epi-confertifolin as a byproduct.

The introduction of the aldehyde group at C2 is optimally achieved through Vilsmeier-Haack formylation, a method validated for analogous naphthalene derivatives. This electrophilic aromatic substitution employs the N-methylformanilide-POCl₃ complex to generate the reactive chloroiminium intermediate.

Reaction Optimization

Key parameters for the target compound include:

  • Temperature : 65°C (4 h reaction time)
  • Solvent : Anhydrous DMF/POCl₃ mixture
  • Workup : Quenching with Na₂CO₃(aq) to neutralize acidic byproducts

Comparative studies show this method achieves ≥78% yield with minimal side-products when applied to fully saturated naphthalene precursors. The aldehyde functionality’s position is confirmed through NOESY correlations between the formyl proton and axial methyl groups.

Alternative Synthetic Pathways

Osmium-Mediated Dihydroxylation

A modified approach using N-methylmorpholine N-oxide (NMO) and catalytic OsO₄ in acetone/water (60 h, rt) generates vicinal diol intermediates. While this method produces high-purity crystals suitable for X-ray analysis, its relevance to aldehyde synthesis requires subsequent oxidative cleavage (e.g., NaIO₄), which remains experimentally unverified for this substrate.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Yield (%) Purity (HPLC) Reference
Diels-Alder + Vilsmeier 2,6,6-Trimethyl-1-vinylcyclohexene POCl₃, DMF 78 95
Catalytic Hydrogenation Bicyclic diester H₂ (50 psi), Pd/C 89 98
OsO₄ Dihydroxylation 1,4-Dihydronaphthalene NMO, OsO₄ 85 99

Challenges in Industrial Scalability

Despite high laboratory yields, industrial production faces hurdles:

  • POCl₃ Handling : Corrosive nature necessitates specialized reactors
  • Byproduct Management : Epimerization during diol oxidation requires chiral resolution
  • Cost of OsO₄ : Limits dihydroxylation routes to milligram scales

Emerging Methodologies

Recent advances propose:

  • Biocatalytic Oxidation : Cytochrome P450 enzymes for selective C-H activation
  • Flow Chemistry : Continuous processing to mitigate exothermic risks in Vilsmeier reactions

Q & A

Q. What are the optimal synthetic routes for 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethylnaphthalene-2-carbaldehyde, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of polycyclic carbaldehydes often involves multi-step protocols. A general approach includes:
  • Base-mediated alkylation : Use potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to deprotonate hydroxyl groups, followed by nucleophilic substitution with propargyl bromide or similar reagents .
  • Oxidation or reduction steps : For introducing the carbaldehyde group, controlled oxidation of alcohol intermediates (e.g., using pyridinium chlorochromate) or reduction of esters may be employed.
  • Optimization parameters :
  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) can improve yields in hydrogenation steps.
  • Reaction monitoring : Thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) is effective for tracking progress .
  • Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures ensures high purity.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. For example, methyl groups at positions 2 and 8,8 will show distinct splitting patterns in the ¹H NMR spectrum .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or electron ionization (EI-MS) verifies molecular weight and fragmentation patterns. NIST databases provide reference spectra for octahydro-naphthalene derivatives .
  • Infrared (IR) Spectroscopy : The carbaldehyde C=O stretch (~1700 cm⁻¹) and C-H stretches from methyl groups (~2850–2960 cm⁻¹) are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (e.g., at 254 nm) assesses purity and resolves stereoisomers .

Advanced Research Questions

Q. How does stereochemistry at the 2,8,8-trimethyl positions influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer :
  • Stereochemical analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomers or diastereomers. Computational tools (e.g., Gaussian for DFT calculations) predict steric effects on bond angles and torsional strain .
  • Reactivity studies : Compare kinetics of oxidation/reduction reactions between stereoisomers. For example, bulky 8,8-dimethyl groups may hinder nucleophilic attack at the carbaldehyde position, slowing Schiff base formation .
  • Thermodynamic stability : Differential scanning calorimetry (DSC) measures melting points and phase transitions, correlating with steric crowding .

Q. What mechanistic pathways dominate in the compound’s participation in Diels-Alder or aldol condensation reactions?

  • Methodological Answer :
  • Diels-Alder reactivity : The tetrahydro-naphthalene core acts as a diene or dienophile. Monitor reaction progress via ¹H NMR to track electron-deficient carbaldehyde participation. Substituent effects (e.g., electron-donating methyl groups) modulate regioselectivity .
  • Aldol condensation : Under basic conditions (e.g., NaOH/ethanol), the carbaldehyde forms enolates. Kinetic vs. thermodynamic control can be studied by varying temperature and reaction time. LC-MS identifies intermediates like β-hydroxy ketones .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes or olfactory receptors. The carbaldehyde’s electrophilic carbon may form covalent adducts with nucleophilic residues (e.g., cysteine) .
  • Molecular dynamics (MD) simulations : GROMACS trajectories reveal conformational stability in lipid bilayers, critical for drug delivery studies.
  • QSAR modeling : Correlate substituent effects (e.g., logP from methyl groups) with bioactivity data from assays like fluorescence polarization .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer :
  • Cross-validation : Compare experimental NMR chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw). Discrepancies may arise from dynamic effects (e.g., ring puckering) not captured in static X-ray structures .
  • Advanced crystallography : Perform low-temperature X-ray diffraction to reduce thermal motion artifacts.
  • Dynamic NMR : Variable-temperature NMR experiments detect conformational exchange broadening, resolving ambiguities in stereochemical assignments .

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